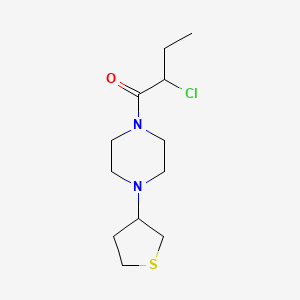
1-(4-(Tiolan-3-il)piperazin-1-il)-2-clorobutano-1-ona
Descripción general
Descripción
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one is a chemical compound with the molecular formula C12H21ClN2OS and a molecular weight of 276.83 g/mol. This compound is characterized by the presence of a chloro group, a piperazine ring, and a thiolane ring, making it a unique structure in organic chemistry.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one has various applications in scientific research:
Análisis De Reacciones Químicas
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a butan-1-one derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one include:
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]ethan-1-one: A shorter chain analog with similar chemical properties.
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one: Another analog with a different chain length.
1-[4-(Thiolan-3-yl)piperazin-1-yl]butan-1-one: Lacks the chloro group, leading to different reactivity and applications. The uniqueness of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-2-11(13)12(16)15-6-4-14(5-7-15)10-3-8-17-9-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOXHYFVBLVUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CCSC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















